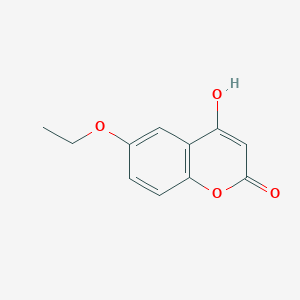

6-ethoxy-4-hydroxy-2H-chromen-2-one

Description

Structure

3D Structure

Properties

CAS No. |

536723-95-2 |

|---|---|

Molecular Formula |

C11H10O4 |

Molecular Weight |

206.19 g/mol |

IUPAC Name |

6-ethoxy-4-hydroxychromen-2-one |

InChI |

InChI=1S/C11H10O4/c1-2-14-7-3-4-10-8(5-7)9(12)6-11(13)15-10/h3-6,12H,2H2,1H3 |

InChI Key |

KGPFFRHYAAKHFU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=O)C=C2O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Ethoxy 4 Hydroxy 2h Chromen 2 One and Analogous Chromen 2 One Derivatives

Classical Condensation Reactions in 4-Hydroxy-2H-chromen-2-one Synthesis

Traditional methods for synthesizing the coumarin (B35378) core often involve the condensation of a phenol (B47542) with a β-ketoester or a related carbonyl compound. These reactions have been refined over many years and remain fundamental to the production of many coumarin derivatives.

Pechmann Condensation Approaches and Variations

The Pechmann condensation is a widely used method for coumarin synthesis, involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. vedantu.comsciensage.infowikipedia.org For the synthesis of 6-ethoxy-4-hydroxy-2H-chromen-2-one, this would typically involve the condensation of 4-ethoxyphenol (B1293792) with a suitable malonic acid derivative.

The reaction is generally catalyzed by strong acids such as concentrated sulfuric acid, although other catalysts like trifluoroacetic acid, phosphorus pentoxide, and various Lewis acids have also been employed. scienceinfo.comacs.org The mechanism is thought to initiate with the formation of a β-hydroxy ester, which then undergoes cyclization and dehydration to yield the coumarin ring system. slideshare.net Polyhydric phenols, especially those with meta-oriented hydroxyl groups, tend to react with greater ease. slideshare.net

Variations of the Pechmann condensation have been developed to improve yields and expand the scope of the reaction. For instance, the Simonis chromone (B188151) cyclization is a variation where the reaction of phenols and beta-ketoesters in the presence of phosphorus pentoxide yields a chromone instead of a coumarin. wikipedia.org

Table 1: Examples of Pechmann Condensation Reactions

| Phenol Reactant | β-Ketoester Reactant | Catalyst | Product | Reference(s) |

| Resorcinol | Ethyl acetoacetate | Concentrated H₂SO₄ | 7-hydroxy-4-methylcoumarin | jetir.orgslideshare.net |

| Phenol | β-ketoester | Aluminum chloride | Coumarin derivative | vedantu.com |

| Phloroglucinol | Ethyl acetoacetate | Deep Eutectic Solvent (Choline chloride:L-(+)-tartaric acid) | Functionalized coumarin | acs.org |

| Phenol derivatives | β-ketoesters | Methanesulfonic acid | Simple coumarins | rsc.org |

Knoevenagel Condensation Strategies

The Knoevenagel condensation provides another versatile route to coumarins, typically involving the reaction of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as diethyl malonate or ethyl acetoacetate. jmchemsci.comnih.govic.ac.uk The reaction is usually catalyzed by a weak base like piperidine (B6355638) or pyridine. jmchemsci.comic.ac.uk

For the synthesis of a 4-hydroxycoumarin (B602359) derivative, a key starting material would be a salicylaldehyde (B1680747) derivative. The condensation with an active methylene compound, followed by cyclization, leads to the formation of the coumarin ring. nih.gov This method is particularly useful for preparing 3-substituted coumarins. nih.gov

Table 2: Knoevenagel Condensation for Coumarin Synthesis

| o-Hydroxybenzaldehyde Derivative | Active Methylene Compound | Catalyst | Product Type | Reference(s) |

| Salicylaldehyde | Diethyl malonate | Piperidine/Acetic acid | Coumarin-3-carboxylic acid | nih.gov |

| Salicylaldehyde derivatives | Ethyl acetate (B1210297) derivatives | Piperidine | Substituted coumarins | ic.ac.uksci-hub.se |

| o-hydroxyaryl aldehyde | Activated β-dicarbonyl C-H acid | Ionic liquid | Coumarin derivatives | researchgate.net |

| Substituted aldehydes | Active methylene compounds | Choline chloride | Coumarin derivatives | nih.gov |

Perkin, Claisen, and Wittig Reactions for Chromen-2-one Scaffolds

The Perkin reaction , first described in 1868, is a classic method for coumarin synthesis. vedantu.comscienceinfo.comlongdom.org It involves the condensation of salicylaldehyde with an acid anhydride, such as acetic anhydride, in the presence of the sodium salt of the corresponding acid. vedantu.comlongdom.org The mechanism is believed to proceed through an intramolecular aldol-type condensation of an O-acetyl salicylaldehyde intermediate. sciforum.net

The Claisen condensation can also be utilized for the synthesis of 4-hydroxycoumarins. nih.gov This method involves the reaction of an o-hydroxyacetophenone with diethyl carbonate in the presence of a strong base like sodium hydride. nih.govyoutube.com The resulting intermediate can then be cyclized to form the 4-hydroxycoumarin ring.

The Wittig reaction offers a more modern approach to coumarin synthesis. sciensage.infoscienceinfo.com This reaction typically involves the reaction of an aromatic aldehyde or ketone with a phosphorus ylide. scienceinfo.com For coumarin synthesis, an intramolecular Wittig reaction of a substituted 2-formylphenyl 2-bromoacetate can be employed, often in mild conditions. rsc.org One-pot syntheses have been developed where an o-hydroxybenzaldehyde reacts with ethyl bromoacetate (B1195939) in the presence of triphenylphosphine.

Advanced Synthetic Protocols for Chromen-2-one Ring Systems

In recent years, there has been a significant push towards developing more efficient and environmentally friendly methods for the synthesis of coumarins. These advanced protocols often offer advantages such as higher yields, shorter reaction times, and the use of less hazardous reagents.

Multi-Component Reactions (MCRs) for Derivatization

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govclockss.org Several MCRs have been developed for the synthesis of 4-hydroxycoumarin derivatives. nih.govclockss.orgresearchgate.net These reactions are highly atom-economical and can generate a diverse library of compounds from readily available starting materials. nih.gov

For instance, a three-component reaction of 4-hydroxycoumarin, an aldehyde, and an active methylene compound can lead to the formation of pyrano[3,2-c]coumarin derivatives. researchgate.net Another example is the isocyanide-based MCR involving 4-hydroxycoumarin, a 2-halobenzaldehyde, and an isocyanide to produce furo[2,3-b]indole scaffolds. clockss.org

Green Chemistry Principles in Chromen-2-one Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of coumarins to minimize the environmental impact of chemical processes. jetir.orgeurekaselect.com This includes the use of alternative energy sources like microwave irradiation and ultrasound, as well as the use of environmentally benign solvents and catalysts. jetir.orgeurekaselect.com

Microwave-assisted synthesis has been shown to significantly accelerate coumarin synthesis via Knoevenagel condensation, often in solvent-free conditions. ic.ac.uksci-hub.se Ultrasound has also been employed to promote the synthesis of coumarin-3-carboxylic acids. nih.gov

The use of green catalysts and reaction media is another key aspect of green coumarin synthesis. bohrium.comacs.org Deep eutectic solvents (DESs), which are biodegradable and inexpensive, have been successfully used as both solvent and catalyst in Pechmann condensations. acs.org Water has also been explored as a green solvent for the synthesis of biscoumarin derivatives. lew.ro Furthermore, mechanochemical synthesis, which involves ball milling in the absence of a solvent, has been developed for the Pechmann condensation, offering high yields and easy purification. rsc.org

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govrsc.org This technique has been successfully applied to the synthesis of various chromene derivatives, offering advantages such as reduced reaction times, increased yields, and cleaner reaction profiles. nih.govresearchgate.net For instance, the synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones has been achieved through multicomponent reactions under microwave irradiation. nih.govnih.gov This method has proven to be significantly faster and higher yielding compared to conventional heating methods. researchgate.netnih.gov The Knoevenagel condensation, a key step in some coumarin syntheses, has also been effectively promoted by microwave irradiation, leading to 4-hydroxychromene-2-one derivatives in high yields and with simplified purification procedures. nih.gov

A study on the synthesis of N-acylhydrazone and semicarbazone-7-hydroxy-coumarin derivatives demonstrated a dramatic reduction in reaction time from approximately 24 hours to just 1 hour using microwave assistance, along with improved yields. rsc.org Similarly, the synthesis of 2-amino-4H-chromene derivatives has been efficiently carried out under solvent-free conditions using a magnetic catalyst and microwave irradiation, highlighting the green aspects of this technology. ajgreenchem.com

| Reaction Type | Conventional Method Conditions | Microwave-Assisted Method Conditions | Key Advantages of Microwave Method | Reference |

|---|---|---|---|---|

| Synthesis of 2H-chromene derivatives with phenylthiazolidinones | Reflux for 4-7 hours | 120 °C for 8-10 minutes | Drastically reduced reaction time, good yields | nih.gov |

| Synthesis of N-acylhydrazone and semicarbazone-7-hydroxy-coumarins | ~24 hours | ~1 hour | Significant reduction in reaction time, higher yields | rsc.org |

| Knoevenagel condensation for 4-hydroxychromene-2-one derivatives | Lower yields, time-consuming purification | Solvent-free, increased yields (up to 87%) | Higher yields, faster reaction, easier purification | nih.gov |

| Synthesis of 2-amino-4H-chromene derivatives | - | Solvent-free, magnetic catalyst | Green, efficient, short reaction times, excellent yields | ajgreenchem.com |

Solid-Phase and Solvent-Free Reaction Conditions

Solid-phase synthesis and solvent-free reaction conditions represent another leap towards greener and more efficient chemical processes. These methods minimize the use of hazardous organic solvents, simplify product isolation, and are amenable to high-throughput synthesis. The synthesis of bis(4-hydroxy-2H-chromen-2-one) derivatives has been successfully performed through a basic organocatalyzed 1,4-conjugate addition tandem reaction, showcasing a modern approach to coumarin synthesis. nih.gov

Solvent-free conditions have been particularly effective in the Pechmann condensation for the synthesis of coumarin derivatives. cjcatal.comresearchgate.net The use of a Brønsted acidic ionic liquid as a catalyst under solvent-free conditions provides an efficient and environmentally benign route to substituted coumarins. researchgate.net This method offers excellent yields, short reaction times, and easy product isolation. researchgate.net Similarly, the use of ilmenite (B1198559) (FeTiO3) as a magnetic catalyst under solvent-free and microwave-assisted conditions for the synthesis of 2-amino-4H-chromene derivatives further demonstrates the advantages of these modern techniques. ajgreenchem.com

Catalysis with Ionic Liquids

Ionic liquids have gained prominence as "green" solvents and catalysts in organic synthesis due to their negligible vapor pressure, thermal stability, and recyclability. tandfonline.com They have been effectively employed in the synthesis of coumarins, particularly in the Pechmann condensation. tandfonline.comorganic-chemistry.org Lewis acidic chloroaluminate ionic liquids, for example, can act as both the solvent and the catalyst, drastically reducing reaction times even at room temperature. organic-chemistry.org This approach is an environmentally friendly alternative to conventional acid catalysts. organic-chemistry.org

Brønsted acidic ionic liquids have also been utilized as efficient and reusable catalysts for coumarin synthesis under solvent-free conditions. cjcatal.comresearchgate.netnih.gov These catalysts are environmentally benign and can be recovered and reused multiple times without a significant loss of activity. cjcatal.comresearchgate.net The use of FeCl3 as a Lewis acid catalyst in an ionic liquid medium for the Pechmann condensation has also been reported, with the ionic liquid facilitating high yields and easy catalyst recycling. tandfonline.com

| Ionic Liquid Type | Reaction | Key Features | Reference |

|---|---|---|---|

| Lewis acidic chloroaluminate ionic liquid | Pechmann condensation | Acts as both solvent and catalyst, reduces reaction time, environmentally friendly. | organic-chemistry.org |

| Brønsted acidic ionic liquids | Pechmann condensation | Solvent-free conditions, reusable catalyst, high yields, environmentally benign. | cjcatal.comresearchgate.netnih.gov |

| Ionic liquid with FeCl3 catalyst | Pechmann condensation | High yields, recyclable ionic liquid and catalyst. | tandfonline.com |

Biogenic Nanoparticle-Catalyzed Syntheses

The use of biogenic nanoparticles is a burgeoning area in green chemistry, offering an eco-friendly and sustainable approach to catalysis. nih.govnih.govcapes.gov.br Nanoparticles synthesized using biological entities such as plants, bacteria, and fungi are being explored for their catalytic activity in various organic transformations. nih.gov While specific examples of biogenic nanoparticle-catalyzed synthesis of this compound are not yet widely reported, the general principle holds significant promise for the future of coumarin synthesis. This approach aligns with the principles of green chemistry by utilizing renewable resources and avoiding harsh chemicals in the catalyst preparation. nih.gov

Precursor-Based Synthetic Routes for 6-Substituted Chromen-2-ones

The synthesis of 6-substituted chromen-2-ones, such as the target molecule, often relies on the strategic use of appropriately substituted precursors.

Utilization of Phenolic Starting Materials and Ethyl Acetoacetate

A classic and widely used method for the synthesis of 4-substituted coumarins is the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst. nih.govsathyabama.ac.in To synthesize this compound, the logical starting phenol would be 4-ethoxyphenol. The Pechmann reaction is versatile and has been employed with various substituted phenols to produce a wide array of coumarin derivatives. nih.govsathyabama.ac.in The reaction conditions can be optimized by using different acid catalysts, including sulfuric acid, and more recently, ionic liquids. organic-chemistry.orgresearchgate.net

Spectroscopic and Analytical Characterization of 6 Ethoxy 4 Hydroxy 2h Chromen 2 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

The ¹H NMR spectra of 4-hydroxycoumarin (B602359) derivatives are characterized by signals in the aromatic, vinylic, and aliphatic regions. The hydroxyl proton at the C4 position typically appears as a broad singlet at a downfield chemical shift, often above δ 10 ppm, due to intramolecular hydrogen bonding.

For instance, in the analogue 7-Hydroxy-4-methyl-chromen-2-one , the hydroxyl proton is observed at δ 10.52 ppm rsc.org. The aromatic protons of the coumarin (B35378) core resonate in the range of δ 6.5-8.0 ppm, with their specific shifts and coupling constants depending on the substitution pattern rsc.orgunibo.it. The ethoxy group protons in ethoxy-substituted coumarins would be expected to show a quartet for the methylene (B1212753) (-OCH₂-) group and a triplet for the methyl (-CH₃) group, typically in the regions of δ 4.0-4.2 ppm and δ 1.3-1.5 ppm, respectively nih.gov.

Interactive Table 1: ¹H NMR Chemical Shifts (δ, ppm) for selected 4-Hydroxycoumarin Analogues

| Compound | Aromatic Protons | -OH | Other Protons | Reference |

| 7-Hydroxy-4-methyl-chromen-2-one | 6.70-7.59 | 10.52 | 2.36 (-CH₃), 6.12 (=CH) | rsc.org |

| 3-benzyl-6-fluoro-4-hydroxy-2H-chromen-2-one | 7.20-7.88 | - | 3.83 (-CH₂-) | unibo.it |

| 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one | 7.34-8.47 | - | 4.22 (-OCH₂-), 1.43 (-CH₃) | nih.gov |

The ¹³C NMR spectra of coumarins provide valuable information on the carbon framework. The carbonyl carbon (C2) of the lactone ring is typically observed in the downfield region, around δ 160-165 ppm. The C4 carbon, bearing the hydroxyl group, resonates at approximately δ 160-165 ppm as well. The carbons of the aromatic ring appear in the range of δ 100-155 ppm.

In 6-methoxy-2H-chromen-2-one , the carbons of the methoxy (B1213986) group and the aromatic ring are clearly distinguishable rsc.org. For an ethoxy-substituted coumarin like the target compound, the methylene carbon of the ethoxy group would be expected around δ 64-65 ppm and the methyl carbon around δ 14-15 ppm ceon.rs.

Interactive Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for selected Coumarin Analogues

| Compound | C=O (C2) | C-O (C4) | Aromatic/Vinylic Carbons | Other Carbons | Reference |

| 6-methoxy-2H-chromen-2-one | 161.0 | - | 110.0-156.1 | 55.9 (-OCH₃) | rsc.org |

| 3-(4-chlorobenzyl)-4-hydroxy-2H-chromen-2-one | 162.8 | 160.8 | 103.8-152.1 | 28.6 (-CH₂-) | unibo.it |

| 1-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)-ethylidene]-2-(4-etoxy-3-methoxybenzylidene)-hydrazine | 161.3 | 178.3 | 94.1-157.1 | 64.4 (-OCH₂-), 15.0 (-CH₃) | ceon.rs |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In 4-hydroxycoumarin derivatives, the most characteristic absorption bands are those corresponding to the O-H and C=O stretching vibrations. The intramolecular hydrogen bond between the 4-hydroxyl group and the lactone carbonyl results in a broad O-H stretching band in the region of 3200-2500 cm⁻¹. The C=O stretching vibration of the lactone ring typically appears as a strong absorption band in the range of 1750-1680 cm⁻¹.

For 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one , the C=O stretching is observed at 1700 cm⁻¹ nih.gov. Aromatic C-H and C=C stretching vibrations are also observed in their characteristic regions.

Interactive Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for selected Coumarin Analogues

| Compound | ν(O-H) | ν(C=O) | Other Key Vibrations | Reference |

| 4-hydroxy-2H-1-benzopyran-2-one | Broad | 1720-1680 | - | nist.gov |

| 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one | - | 1700 | 2925 (C-H), 1346 (N-O), 1097 (C-O-C) | nih.gov |

| Hymecromone (7-hydroxy-4-methyl-2H-chromen-2-one) | Broad | ~1700 | - | nist.gov |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural confirmation. For coumarin derivatives, the molecular ion peak (M⁺) is typically observed.

The fragmentation pattern often involves the loss of small molecules such as CO, CO₂, and side-chain fragments. For example, the mass spectrum of 6-Ethoxy-3(4'-hydroxyphenyl)-4-methylcoumarin shows a prominent molecular ion peak, confirming its molecular weight .

Interactive Table 4: Mass Spectrometry Data for selected Coumarin Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) | Reference |

| 6-Ethyl-4-hydroxy-2H-chromen-2-one | C₁₁H₁₀O₃ | 190.20 | - | sigmaaldrich.com |

| 6-hydroxy-2H-chromen-2-one | C₉H₆O₃ | 162.14 | 134 | nih.gov |

| 6-Ethoxy-3(4'-hydroxyphenyl)-4-methylcoumarin | C₁₈H₁₆O₄ | 296.10 | 297.11 [M+H]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Coumarin derivatives typically exhibit strong absorption bands in the UV region, corresponding to π-π* transitions of the aromatic system. The position and intensity of these bands are influenced by the substitution pattern on the coumarin ring.

For a series of 7-alkoxy-appended coumarin derivatives, strong absorption bands were observed around 324-353 nm researchgate.net. The introduction of an ethoxy group at the 6-position is expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted 4-hydroxycoumarin.

Interactive Table 5: UV-Vis Absorption Maxima (λ_max, nm) for selected Coumarin Analogues

| Compound | Solvent | λ_max (nm) | Reference |

| 7-(2-(benzylamino)ethoxy)-4-methyl-2H-chromen-2-one | Chloroform | ~353 | researchgate.net |

| Investigated coumarin derivatives | Acetonitrile | 300-450 | researchgate.net |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. For a compound like 6-ethoxy-4-hydroxy-2H-chromen-2-one (C₁₁H₁₀O₄), the theoretical elemental composition can be calculated and compared with experimental values to verify its purity and stoichiometry.

For the analogue 1-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)-ethylidene]-2-(4-etoxy-3-methoxybenzylidene)-hydrazine (C₂₁H₂₀N₂O₅), the calculated elemental composition was found to be in close agreement with the experimental values, thus confirming its structure ceon.rs.

Interactive Table 6: Elemental Analysis Data for a Coumarin Analogue

| Compound | Formula | Calculated (%) | Found (%) | Reference |

| 1-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)-ethylidene]-2-(4-etoxy-3-methoxybenzylidene)-hydrazine | C₂₁H₂₀N₂O₅ | C: 66.31, H: 5.30, N: 7.36 | C: 66.12, H: 5.48, N: 7.47 | ceon.rs |

X-ray Crystallography for Solid-State Molecular Structure Determination

The crystal structures of several related 4-hydroxycoumarin derivatives have been determined, revealing key features of their molecular geometry. For instance, the analysis of compounds such as 3-methoxycarbonyl-4-hydroxycoumarin and various substituted bis(4-hydroxy-2H-1-benzopyran-2-one)s consistently shows the planarity of the coumarin ring system. researchgate.netnih.gov This planarity is a critical factor influencing the electronic properties and interaction capabilities of the molecule.

In the solid state, the molecular packing is often governed by a network of intermolecular hydrogen bonds. The 4-hydroxy group is a potent hydrogen bond donor, while the carbonyl oxygen at the 2-position acts as an acceptor. This frequently leads to the formation of dimers or extended chains, significantly influencing the crystal lattice's stability and the material's physical properties. nih.govnih.gov

The following tables summarize the crystallographic data for several analogues of this compound, illustrating the common structural motifs and the variations induced by different substituents.

Table 1: Crystallographic Data for Selected 4-Hydroxy-2H-chromen-2-one Analogues

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| 3,3'-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylene]-bis(4-hydroxy-2H-1-benzopyran-2-one) | C₂₆H₁₇NO₁₀ | Monoclinic | P2₁/n | 16.859 | 6.1624 | 25.164 | 90 | 98.019 | 90 | 4 | researchgate.net |

| 6-Methoxy-4-methyl-2H-chromen-2-one | C₁₁H₁₀O₃ | Triclinic | Pī | 7.2554 | 8.0880 | 8.5450 | 112.988 | 90.234 | 93.873 | 2 | nih.gov |

| 7-Hydroxy-6-methoxy-2H-chromen-2-one | C₁₀H₈O₄ | Orthorhombic | Pca2₁ | 7.0771 | 17.3485 | 6.9672 | 90 | 90 | 90 | 4 | nih.gov |

| 8-Ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one | C₁₇H₁₃NO₅ | Monoclinic | P2₁/c | 7.7514 | 12.793 | 15.006 | 90 | 96.90 | 90 | 4 | researchgate.net |

| 3-Acetyl-6-bromo-4-hydroxy-2H-chromen-2-one | C₁₁H₇BrO₄ | Triclinic | Pī | 4.3164 | 10.7922 | 11.1521 | 98.075 | 100.741 | 95.325 | 2 | researchgate.net |

The analysis of these structures reveals that the coumarin core generally remains planar. For example, in 7-hydroxy-6-methoxy-2H-chromen-2-one, the chromenone ring system is approximately planar with a maximum deviation of only 0.0208 Å. nih.gov Similarly, the whole molecule of 6-methoxy-4-methyl-2H-chromen-2-one is reported to be approximately planar. nih.gov

Intermolecular interactions play a crucial role in the crystal packing. In the crystal structure of 7-hydroxy-6-methoxy-2H-chromen-2-one, intermolecular O-H···O hydrogen bonds link the molecules into chains, which are further connected by C-H···O hydrogen bonds. nih.gov In 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one, molecules are linked via C-H···O hydrogen bonds, forming sheets. researchgate.net The two 4-hydroxycoumarin fragments in 3,3'-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylene]-bis(4-hydroxy-2H-1-benzopyran-2-one) are linked by intramolecular hydrogen bonds between the hydroxyl and carbonyl groups. researchgate.net

Structure Activity Relationship Sar Studies for 6 Ethoxy 4 Hydroxy 2h Chromen 2 One Derivatives

Influence of Substituents at the C-6 Position on Biological Activity

The C-6 position of the chromen-2-one scaffold has been identified as a critical point for modulating biological activity. The introduction of various substituents at this position can significantly impact the potency and nature of the pharmacological response.

Research has shown that substitutions at the C-6 position can enhance the antioxidant potential of 4-hydroxycoumarin (B602359) derivatives. scholaris.ca For instance, a study investigating the free radical scavenging capacity of several 4-hydroxycoumarin derivatives found that compounds with substitutions at the C-6 position exhibited notable antioxidant activity. scholaris.ca Specifically, 4-hydroxy-6-methoxy-2H-chromen-2-one demonstrated a higher scavenging capacity for the DPPH radical compared to the well-known antioxidant butylated hydroxytoluene (BHT) and was comparable to ascorbic acid. scholaris.ca This suggests that the presence of an electron-donating group like methoxy (B1213986) at the C-6 position can positively influence the molecule's ability to neutralize free radicals.

Furthermore, the nature of the substituent at C-6 can influence other biological activities. For example, in the context of Mcl-1 inhibitors for cancer treatment, the introduction of a hydroxyl group at the C-6 position of the coumarin (B35378) scaffold led to a significant decrease in inhibitory activity. nih.gov This highlights the sensitivity of the biological target to the electronic and steric properties of the substituent at this position.

The following table summarizes the influence of various substituents at the C-6 position on the biological activity of 4-hydroxycoumarin derivatives based on available research.

| Substituent at C-6 | Biological Activity | Research Finding |

| Methoxy (-OCH3) | Antioxidant | Enhanced DPPH radical scavenging activity. scholaris.ca |

| Hydroxyl (-OH) | Mcl-1 Inhibition | Decreased inhibitory activity against Mcl-1. nih.gov |

| Halogens (e.g., -F, -Cl, -Br) | Various | Can modulate activity depending on the specific halogen and the biological target. nih.gov |

| Nitro (-NO2) | Various | Can influence activity, often by altering electronic properties. nih.gov |

| Methyl (-CH3) | Various | Can impact activity through steric and electronic effects. nih.gov |

Significance of the 4-Hydroxy Group for Pharmacological Efficacy

The 4-hydroxy group is a cornerstone of the pharmacological activity of this class of compounds, particularly their well-known anticoagulant effects. nih.govmdpi.com This hydroxyl group is crucial for the molecule's ability to act as a vitamin K antagonist, which is the mechanism behind its anticoagulant properties. nih.govmdpi.com The vitamin K 2,3-epoxide reductase enzyme, a key player in the vitamin K cycle, is the primary target for these compounds. nih.govmdpi.com

The acidic nature of the 4-hydroxy group allows it to exist in equilibrium with its tautomeric keto form. This tautomerism is believed to be essential for the binding of these molecules to their target enzymes. Hydrogen bonding interactions involving the 4-hydroxy group are also thought to play a major role in the binding affinity and subsequent inhibition of the enzyme. nih.gov

The paramount importance of the 4-hydroxy group is underscored by the fact that its removal or replacement often leads to a significant loss of biological activity, especially anticoagulant activity. nih.gov Many synthetic strategies for creating new 4-hydroxycoumarin derivatives focus on maintaining this critical functional group while modifying other parts of the molecule to enhance potency or introduce new pharmacological properties. mdpi.com

Role of Alkoxy and Other Substituents in Modulating Biological Response

Alkoxy groups, such as the ethoxy group in 6-ethoxy-4-hydroxy-2H-chromen-2-one, play a significant role in modulating the biological response of coumarin derivatives. The nature and length of the alkoxy chain can influence the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Besides alkoxy groups, other substituents can also be introduced to modulate the biological response. For example, the introduction of a trifluoromethyl group at the 4-position of 7-ethoxycoumarin (B196162) has been shown to result in high catalytic efficiency for certain cytochrome P450 enzymes. nih.gov Halogenation of the ethoxy chain can further magnify this catalytic efficiency. nih.govresearchgate.net

The following table provides examples of how different substituents can modulate the biological response of coumarin derivatives.

| Substituent | Position | Effect on Biological Response |

| Alkoxy Chain Length | 7-position | Influences aggregation behavior and hydrophobic interactions. nih.gov |

| Trifluoromethyl (-CF3) | 4-position | Can increase catalytic efficiency for CYP enzymes. nih.gov |

| Halogenation of Alkoxy Chain | 7-position | Can enhance catalytic efficiency for CYP enzymes. nih.govresearchgate.net |

| Phenoxy/Benzyloxy | 7-position | Favorable for AR inhibitory activity through lipophilic or π-π stacking interactions. nih.gov |

Impact of Further Substitutions on the Chromen-2-one Scaffold on Bioactivity

Beyond the C-6 and 4-hydroxy positions, further substitutions on the chromen-2-one scaffold can lead to a diverse range of biological activities. The inherent versatility of the coumarin ring system allows for modifications at various positions, each potentially leading to a new pharmacological profile. mdpi.com

For instance, substitutions at the C-3 position have been extensively explored. The introduction of different acyl groups at this position can result in compounds with significant antioxidant activity. researchgate.net The nature of the acyl group, particularly its electronic properties, can influence the antioxidant potency. researchgate.net

Similarly, the creation of bis-coumarin derivatives, where two coumarin rings are linked, often through the C-3 position, has yielded compounds with interesting biological properties, including antimicrobial and HIV-1 integrase inhibitory activities. nih.govresearchgate.net

Furthermore, the introduction of substituents on the benzene (B151609) ring of the chromen-2-one scaffold can also have a profound impact on bioactivity. For example, the presence of a chlorine atom at the para-position of a phenyl ring attached to the coumarin core has been shown to result in potent anticoagulant activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Molecular Descriptors Correlation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method relies on the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules.

For coumarin derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, including anticancer and HIV-1 integrase inhibitory effects. researchgate.netnih.gov These studies have identified several molecular descriptors that are highly correlated with the observed biological activity.

For example, a QSAR study on a series of biscoumarins as HIV-1 integrase inhibitors revealed that the inhibitory activity was highly correlated with electronic (LUMO energy) and lipophilic (logP) effects of the substituents. researchgate.net This suggests that both the electronic nature and the hydrophobicity of the substituents play a crucial role in the interaction of these compounds with the HIV-1 integrase enzyme.

In another QSAR study on coumarin derivatives as anticancer agents, descriptors such as the dipole moment and the number of hydrogen bond donors were found to be strongly related to the inhibitory activity against cyclin-dependent kinases (CDKs). nih.gov This indicates the importance of electrostatic interactions and hydrogen bonding in the binding of these compounds to their target proteins.

The following table lists some of the molecular descriptors that have been correlated with the biological activity of coumarin derivatives in QSAR studies.

| Molecular Descriptor | Biological Activity | Implication |

| LUMO Energy | HIV-1 Integrase Inhibition | Relates to the electron-accepting ability of the molecule. researchgate.net |

| LogP | HIV-1 Integrase Inhibition | Represents the lipophilicity or hydrophobicity of the molecule. researchgate.net |

| Dipole Moment | Anticancer (CDK Inhibition) | Indicates the overall polarity of the molecule. nih.gov |

| Number of Hydrogen Bond Donors | Anticancer (CDK Inhibition) | Quantifies the potential for hydrogen bonding interactions. nih.gov |

These QSAR models not only provide valuable insights into the mechanism of action of these compounds but also serve as predictive tools for the design of new, more potent derivatives with desired biological activities.

Computational Chemistry and Molecular Modeling Applications in Chromen 2 One Research

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the detailed investigation of the electronic structure and geometry of molecules. For coumarin (B35378) derivatives, DFT calculations provide fundamental insights into their stability, reactivity, and spectroscopic properties.

Geometric optimization using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), is the first step in characterizing a molecule. nih.gov This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For a molecule like 6-ethoxy-4-hydroxy-2H-chromen-2-one, this would involve defining bond lengths, bond angles, and dihedral angles. Studies on analogous compounds, such as 3-methoxycarbonyl-4-hydroxy coumarin, have shown good agreement between DFT-optimized structures and experimental X-ray crystallographic data. nih.gov

Following optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. This allows for a comparison with experimental spectra to support the synthesized structure.

Table 1: Representative Optimized Geometric Parameters for a 4-Hydroxycoumarin (B602359) Core Structure (based on published data for analogues)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2=O1 | 1.21 | O1=C2-O1 | 117.5 |

| C2-O1 | 1.37 | C2-O1-C8a | 121.8 |

| C3=C4 | 1.37 | C3=C4-C4a | 120.5 |

| C4-OH | 1.35 | C4-C4a-C5 | 119.2 |

| C6-O(ethoxy) | 1.36 | C5-C6-C7 | 120.1 |

Note: This data is illustrative and based on typical values for the 4-hydroxycoumarin scaffold found in the literature. Actual values for this compound would require specific calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net

DFT calculations are used to determine the energies of the HOMO and LUMO. For coumarin derivatives, the HOMO is often located on the electron-rich parts of the molecule, such as the benzene (B151609) ring and the hydroxyl group, while the LUMO is typically centered on the electron-deficient pyrone ring. researchgate.net The HOMO-LUMO gap can also provide insights into the electronic absorption properties of the molecule, which is relevant for applications like fluorescent probes. nih.gov For instance, in a study of 3-methoxycarbonyl-4-hydroxy coumarin, the HOMO and LUMO energies were calculated to be -0.25767 eV and -0.09207 eV, respectively, resulting in an energy gap of approximately 0.1656 eV. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a 4-Hydroxycoumarin Analogue

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -2.2 |

| HOMO-LUMO Gap | 4.6 |

Note: This data is representative and derived from studies on similar coumarin structures. researchgate.net The actual values are dependent on the specific substituents and the computational method used.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations can estimate the binding affinity, often expressed as a binding energy or a docking score, which indicates the strength of the interaction between the ligand and the target. A lower binding energy generally suggests a more stable complex. The simulations also reveal the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand in the binding site of the protein. For example, studies on 4-hydroxycoumarin derivatives have shown their potential to bind to enzymes like DNA gyrase and carbonic anhydrase. nih.govelsevierpure.comnih.gov The interactions often involve the hydroxyl and carbonyl groups of the coumarin core forming hydrogen bonds with amino acid residues in the active site. nih.gov

In addition to exploring the interaction with a known target, molecular docking can be used to screen a library of potential biological targets to identify those that are most likely to bind to a given molecule. This "reverse docking" approach can help in identifying the potential mechanism of action for a new compound or in finding new applications for existing molecules. For a compound like this compound, this could involve docking it against a panel of enzymes known to be modulated by coumarin derivatives, such as cyclooxygenases (COX), lipoxygenases (LOX), or various kinases, to predict its most likely biological targets. nih.govmdpi.com

Table 3: Example of Molecular Docking Results for 4-Hydroxycoumarin Derivatives with Different Protein Targets

| Compound Type | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| 4-hydroxycoumarin derivative | DNA Gyrase | -10.7 | Asp73, Gly77, Arg76 |

| 4-hydroxycoumarin-based enamine | CDK-8 | -6.8 | Ala25, Val33, Asp98 |

| 4-hydroxycoumarin-neurotransmitter conjugate | Carbonic Anhydrase IX | -7.5 | His94, His96, Thr200 |

Note: This table presents a compilation of findings from different studies on various 4-hydroxycoumarin derivatives to illustrate the type of data obtained from molecular docking. nih.govelsevierpure.comnih.govnih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Before a compound can be considered for therapeutic use, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET prediction models use a molecule's structure to estimate these properties, allowing for early-stage screening and optimization, thus reducing the time and cost associated with experimental testing. iapchem.org

These predictive models can assess a range of parameters. For absorption, properties like solubility and intestinal absorption are key. Distribution is often related to plasma protein binding and the ability to cross the blood-brain barrier. Metabolism predictions can identify potential sites of metabolic reactions and interactions with cytochrome P450 enzymes. Excretion pathways and potential toxicity, such as carcinogenicity and mutagenicity, can also be estimated. Studies on various coumarin derivatives have utilized in silico tools to predict their ADMET profiles, indicating that many possess good oral bioavailability and low predicted toxicity. nih.govnih.gov

Table 4: Representative In Silico ADMET Parameters for a Potential Drug Candidate

| Property | Predicted Value/Classification | Importance |

| Absorption | ||

| Aqueous Solubility | High | Affects bioavailability |

| Human Intestinal Absorption | Well absorbed (>90%) | Key for oral administration |

| Distribution | ||

| Plasma Protein Binding | ~95% | Influences free drug concentration |

| Blood-Brain Barrier Penetration | Low | Predicts CNS side effects |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Reduces risk of drug-drug interactions |

| Toxicity | ||

| Carcinogenicity | Non-carcinogen | Critical for safety |

| hERG Inhibition | Low risk | Predicts cardiac safety |

Note: This table provides an illustrative set of ADMET properties that are commonly evaluated for drug candidates. The values are conceptual and not specific to this compound.

Future Directions and Therapeutic Perspectives for 6 Ethoxy 4 Hydroxy 2h Chromen 2 One Research

Rational Design and Synthesis of Novel Chromen-2-one Analogues with Enhanced Bioactivity

The rational design of new analogues of 6-ethoxy-4-hydroxy-2H-chromen-2-one is a key strategy to enhance its biological activity and selectivity. This approach relies on structure-activity relationship (SAR) studies, which seek to understand how specific structural modifications influence the compound's interaction with biological targets. For the coumarin (B35378) scaffold, substitutions at various positions on the benzopyrone ring are known to modulate its pharmacological profile. biointerfaceresearch.com

Future synthetic efforts will likely focus on several key areas:

Modification of the Ethoxy Group: The ethoxy group at the C6 position can be altered to explore the effects of chain length, branching, and the introduction of different functional groups. This could influence the compound's lipophilicity and its ability to form hydrogen bonds, thereby affecting its binding affinity to target enzymes or receptors.

Substitution at the C3 and C4 Positions: The 4-hydroxy group is critical for the anticoagulant activity of many coumarins. However, its modification or the introduction of various substituents at the C3 position can lead to a diverse range of other pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities. mdpi.comresearchgate.net For instance, condensation of 4-hydroxycoumarin (B602359) with different aldehydes and ketones has yielded derivatives with significant biological potential. mdpi.comnih.gov

Introduction of Heterocyclic Moieties: Fusing or linking heterocyclic rings to the coumarin nucleus is a well-established strategy for generating novel compounds with enhanced and diverse bioactivities.

The synthesis of these new analogues can be achieved through various established and emerging chemical methodologies. Classical methods often involve the Pechmann condensation, Perkin reaction, or the von Baeyer condensation. sciepub.com More recent approaches focus on developing more efficient and stereoselective syntheses, sometimes employing microwave-assisted organic synthesis to accelerate reaction times and improve yields. mdpi.com A variety of synthetic routes have been developed for 4-hydroxycoumarin derivatives, starting from materials like 2'-hydroxyacetophenone (B8834) or using methods involving intermediates like methyl 2-(coumarin-4-yloxy)acetate. sciepub.comnih.gov

Exploration of Multi-Targeting Therapeutic Strategies

Complex diseases such as cancer, neurodegenerative disorders, and inflammatory conditions often involve multiple biological pathways. frontiersin.org A promising therapeutic approach is the development of multi-target-directed ligands (MTDLs), which can modulate several targets simultaneously, potentially leading to enhanced efficacy and reduced drug resistance. The coumarin scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives have been shown to interact with a wide array of biological targets. frontiersin.orgnih.gov

For analogues of this compound, future research could explore their potential as MTDLs in several disease contexts:

Cancer: Coumarins have demonstrated the ability to inhibit various enzymes and pathways crucial for cancer progression, including protein kinases, carbonic anhydrases, and signaling pathways like PI3K/Akt/mTOR. frontiersin.org They can also induce apoptosis and inhibit angiogenesis. frontiersin.org A single coumarin derivative could potentially be designed to hit multiple of these targets.

Neurodegenerative Diseases: In the context of Alzheimer's disease, coumarin derivatives have been designed to inhibit both acetylcholinesterase (AChE) and the aggregation of amyloid-β (Aβ) peptides, two key pathological hallmarks of the disease. nih.govnih.gov

Inflammatory Diseases: Coumarins can exhibit anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase. frontiersin.org

The development of such MTDLs requires a deep understanding of the pathophysiology of the target disease and the rational integration of different pharmacophores into a single molecule.

Development of Sustainable and Efficient Green Synthetic Routes

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact and improve efficiency. Future research on this compound and its analogues will likely focus on developing more sustainable synthetic methods.

Key areas of focus for green synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids.

Catalysis: Employing heterogeneous catalysts, which can be easily recovered and reused, or biocatalysts (enzymes) that operate under mild conditions. researchgate.net Ternary catalytic systems involving multiple catalysts are also being explored to construct complex coumarin derivatives in one pot. rsc.org

Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation or ultrasound to drive reactions, often leading to shorter reaction times and higher yields. mdpi.comrsc.org For example, microwave-accelerated reactions have been successfully used to synthesize pyrano[3-2c]coumarin frameworks. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

One reported green approach involves the solvent-free synthesis of coumarin salts by microwave irradiation, followed by reaction with an organic halide. sciepub.com

Integration of In Silico and Experimental Methodologies for Accelerated Drug Discovery

The combination of computational (in silico) and experimental approaches has become an indispensable tool in modern drug discovery, significantly accelerating the process of identifying and optimizing lead compounds.

For this compound research, this integrated approach can be applied in several ways:

Target Identification: Computational tools like SwissTargetPrediction can help identify potential biological targets for coumarin derivatives based on their chemical structure. biointerfaceresearch.com

Virtual Screening and Molecular Docking: Large libraries of virtual coumarin analogues can be screened against the three-dimensional structure of a biological target (e.g., an enzyme's active site) to predict their binding affinity and mode of interaction. biointerfaceresearch.comnih.gov This helps in prioritizing which compounds to synthesize and test experimentally.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of coumarin derivatives with their biological activity. nih.gov These models can then be used to predict the activity of newly designed compounds before their synthesis.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues. researchgate.netjocpr.com This early assessment helps in identifying candidates with favorable drug-like properties and avoiding costly failures in later stages of development.

The predictions from these computational studies are then validated through experimental synthesis and biological testing, creating a feedback loop that guides the design of next-generation compounds. researchgate.net

In vivo Toxicity Studies in Preclinical Models

Before any new compound can be considered for human trials, its safety must be rigorously evaluated in preclinical animal models. For derivatives of this compound, a series of in vivo toxicity studies would be essential.

These studies typically include:

Acute Toxicity Studies: These are performed to determine the short-term adverse effects of a single high dose of the compound and to establish the median lethal dose (LD50). nih.govcapes.gov.br Studies on similar 4-hydroxycoumarin derivatives have been conducted in mice via oral and intraperitoneal administration. nih.govnih.gov

Sub-chronic and Chronic Toxicity Studies: These involve repeated administration of the compound over a longer period (e.g., 28 or 90 days) to evaluate potential target organ toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).

Genotoxicity and Mutagenicity Assays: These tests, such as the Ames test and the in vivo micronucleus assay, are conducted to assess the compound's potential to cause genetic mutations or chromosomal damage. rsdjournal.org Notably, the parent compound 4-hydroxycoumarin did not show mutagenic activity in such assays and even exhibited a protective effect against a known mutagen. rsdjournal.org

Reproductive and Developmental Toxicity Studies: These investigate the potential adverse effects on fertility and fetal development.

The results of these toxicity studies are crucial for establishing a preliminary safety profile and for determining whether a drug candidate can proceed to clinical trials. It is important to note that while some 4-hydroxycoumarin derivatives have shown low acute toxicity, others have demonstrated higher toxicity than reference drugs like Warfarin (B611796), highlighting the need for careful evaluation of each new analogue. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-ethoxy-4-hydroxy-2H-chromen-2-one, and how do reaction conditions influence yield?

- The compound is typically synthesized via acid-catalyzed cyclization or substitution reactions. For example, 4-hydroxycoumarin derivatives can be ethoxylated using ethylating agents (e.g., ethyl bromide) in the presence of a base like potassium carbonate . Phosphorus oxychloride (POCl₃) is often used as a catalyst for acetylation or etherification steps, as demonstrated in the synthesis of structurally related chromenones . Key variables affecting yield include temperature (reflux conditions), solvent polarity, and stoichiometric ratios of reactants. Optimization studies suggest that anhydrous conditions and inert atmospheres (N₂/Ar) minimize side reactions like hydrolysis .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

- X-ray crystallography is the gold standard for unambiguous structural confirmation, as shown for analogous chromenones like 6-methoxy-4-methyl-2H-chromen-2-one . Complementary methods include:

- NMR : ¹H and ¹³C NMR to identify ethoxy (-OCH₂CH₃) and hydroxy (-OH) groups. Aromatic protons typically appear as doublets in the δ 6.5–8.0 ppm range .

- IR spectroscopy : Strong absorption bands for C=O (~1700 cm⁻¹) and O-H stretching (~3200 cm⁻¹) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 220.24 for C₁₁H₁₀O₄) and fragmentation patterns validate the molecular formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Discrepancies often arise from variations in substituent positioning, purity, or assay protocols. For example:

- Substituent effects : Ethoxy vs. methoxy groups at the 6-position alter electron density, impacting binding to biological targets .

- Purity validation : HPLC or TLC should confirm the absence of byproducts (e.g., unreacted 4-hydroxycoumarin) that may skew bioassay results .

- Assay standardization : Use positive controls (e.g., warfarin for anticoagulant studies) and replicate experiments across multiple cell lines or enzymatic systems .

Q. What strategies optimize the synthesis of this compound for scale-up in academic labs?

- Catalyst selection : Zinc chloride (ZnCl₂) enhances regioselectivity in etherification reactions, reducing side products .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures facilitate recrystallization .

- Green chemistry approaches : Replace POCl₃ with ionic liquids or microwave-assisted synthesis to reduce toxicity and reaction time .

Q. How can computational modeling guide the design of novel this compound analogs?

- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .

- Molecular docking : Screen analogs against target proteins (e.g., cyclooxygenase-2) to prioritize synthesis .

- QSAR studies : Correlate substituent electronegativity with bioactivity to design derivatives with enhanced potency .

Methodological Challenges

Q. What are the key challenges in differentiating this compound from structural analogs?

- Chromatographic separation : Use reverse-phase HPLC with a C18 column and gradient elution (water:acetonitrile) to resolve analogs like 6-methoxy or 7-hydroxy derivatives .

- Spectroscopic discrimination : Compare NOESY NMR data to confirm spatial arrangement of ethoxy and hydroxy groups .

Q. How should researchers address stability issues during storage and handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.